1,3-Difluoro-2-methylpropan-2-OL 1,3-Difluoro-2-methylpropan-2-OL
Brand Name: Vulcanchem
CAS No.: 144521-63-1
VCID: VC0057466
InChI: InChI=1S/C4H8F2O/c1-4(7,2-5)3-6/h7H,2-3H2,1H3
SMILES: CC(CF)(CF)O
Molecular Formula: C4H8F2O
Molecular Weight: 110.104

1,3-Difluoro-2-methylpropan-2-OL

CAS No.: 144521-63-1

Cat. No.: VC0057466

Molecular Formula: C4H8F2O

Molecular Weight: 110.104

* For research use only. Not for human or veterinary use.

1,3-Difluoro-2-methylpropan-2-OL - 144521-63-1

Specification

CAS No. 144521-63-1
Molecular Formula C4H8F2O
Molecular Weight 110.104
IUPAC Name 1,3-difluoro-2-methylpropan-2-ol
Standard InChI InChI=1S/C4H8F2O/c1-4(7,2-5)3-6/h7H,2-3H2,1H3
Standard InChI Key IPZWMUKQYSFOOD-UHFFFAOYSA-N
SMILES CC(CF)(CF)O

Introduction

Structural Characteristics and Identification

1,3-Difluoro-2-methylpropan-2-OL is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group (-OH) attached to a branched carbon chain. The compound has a tertiary alcohol structure, with the hydroxyl group connected to a carbon that is also bonded to a methyl group and two carbon atoms, each containing a fluorine atom . This structural arrangement significantly contributes to its chemical behavior and applications.

The compound is formally identified by the following details:

  • Chemical Formula: C4H8F2O

  • CAS Registry Number: 144521-63-1

  • Molecular Weight: 110.10 g/mol

The molecular structure features a central carbon atom bonded to a hydroxyl group, a methyl group, and two carbon atoms each containing a fluorine atom. This arrangement creates a distinct chemical entity with unique properties derived from the presence of both fluorine atoms and the hydroxyl group.

Physical and Chemical Properties

1,3-Difluoro-2-methylpropan-2-OL possesses distinctive physical and chemical properties due to its specific fluorination pattern. The presence of two fluorine atoms enhances its polarity and affects various physical properties including boiling point and solubility in different solvents .

Chemical Reactivity

As a tertiary alcohol, 1,3-Difluoro-2-methylpropan-2-OL demonstrates reactivity patterns consistent with this functional group classification. The compound may undergo various reactions, including:

  • Dehydration reactions: Due to its tertiary alcohol structure, it can undergo dehydration to form alkenes under appropriate conditions

  • Substitution reactions: The hydroxyl group can be substituted with other functional groups

  • Oxidation reactions: Though tertiary alcohols are generally resistant to mild oxidation, specialized oxidizing agents may react with this compound

The presence of fluorine atoms in the structure also influences these reactions, potentially altering reaction rates, selectivity, and product distributions compared to non-fluorinated analogs.

Synthesis Methods

The preparation of 1,3-Difluoro-2-methylpropan-2-OL can be achieved through several synthetic approaches, with fluorination of precursor compounds being the most common strategy.

Common Synthetic Routes

One of the primary methods for synthesizing this compound involves the fluorination of 2-methylpropan-2-OL using specialized fluorinating agents. These agents typically include:

  • Diethylaminosulfur trifluoride (DAST)

  • Sulfur tetrafluoride (SF4)

These reactions must be conducted under carefully controlled conditions to ensure selective fluorination at the desired positions (1 and 3) while maintaining the integrity of the tertiary alcohol group.

Industrial Production Considerations

For commercial production, the synthesis typically involves large-scale fluorination processes that require specialized equipment capable of handling reactive fluorinating agents. The production process generally includes purification steps such as distillation or recrystallization to ensure high purity of the final product.

Chemical Reactions

1,3-Difluoro-2-methylpropan-2-OL participates in various chemical reactions that are influenced by both its alcohol functionality and the presence of fluorine atoms.

Oxidation Reactions

The hydroxyl group of the compound can undergo oxidation reactions with appropriate oxidizing agents. Though tertiary alcohols are generally resistant to oxidation compared to primary and secondary alcohols, strong oxidizing agents can lead to reactions involving carbon-carbon bond cleavage.

Reduction Pathways

Reduction reactions can convert 1,3-Difluoro-2-methylpropan-2-OL into different fluorinated alcohols or hydrocarbons, depending on the reducing agents and conditions employed.

Substitution Reactions

The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions, leading to derivatives with modified properties and reactivities.

Applications in Scientific Research

1,3-Difluoro-2-methylpropan-2-OL has several significant applications in scientific research and industrial settings.

Pharmaceutical Applications

The most notable application of this compound is in pharmaceutical synthesis, particularly as a reagent used in the synthesis of hepatitis C virus inhibitors . This application highlights the compound's importance in medicinal chemistry and drug development.

Organic Synthesis Applications

As a building block in organic synthesis, 1,3-Difluoro-2-methylpropan-2-OL provides a useful scaffold for introducing fluorine atoms into more complex molecular structures. The presence of fluorine atoms can significantly alter the properties of pharmaceutical compounds, including:

  • Metabolic stability

  • Lipophilicity

  • Binding affinity to target proteins

  • Bioavailability

Research Tool Applications

The compound's unique structure makes it valuable for studying various chemical and biochemical processes, particularly those involving fluorinated compounds. It can serve as a model compound for investigating the effects of fluorination on molecular properties and reactions.

Brand/ReferenceProduct NamePurityPrice RangeEstimated Delivery
IN-DA001JPM2-Propanol, 1,3-difluoro-2-methyl-Not specifiedTo inquireMon 21 Apr 25
54-PC563271,3-Difluoro-2-methylpropan-2-olNot specifiedTo inquireTue 22 Apr 25
TR-D4481901,3-Difluoro-2-methylpropan-2-ol, 90%90%336.00 €~1,315.00 €Tue 03 Jun 25
3D-FD805571,3-Difluoro-2-Methyl-2-PropanolMin. 95%Not availableDiscontinued product

This data illustrates the range of purities and price points at which the compound is available, as well as the typical delivery timeframes .

Comparison with Related Compounds

Understanding 1,3-Difluoro-2-methylpropan-2-OL in relation to similar compounds provides valuable context for appreciating its unique properties and applications.

Comparison with 1,1-Difluoro-2-methylpropan-2-ol

1,1-Difluoro-2-methylpropan-2-ol (CAS: 354-10-9) differs from 1,3-Difluoro-2-methylpropan-2-OL in the positioning of the fluorine atoms. In the 1,1-difluoro isomer, both fluorine atoms are attached to the same carbon atom, creating a difluoromethyl group. This structural difference results in distinct chemical and physical properties compared to the 1,3-difluoro isomer:

  • Different reactivity patterns

  • Altered physical properties such as boiling point and solubility

  • Potentially different biological activities and applications

Comparison with Non-fluorinated Analogs

Comparing 1,3-Difluoro-2-methylpropan-2-OL with its non-fluorinated analog, 2-methylpropan-2-ol (tert-butyl alcohol), highlights the significant impact of fluorination on molecular properties:

  • Increased polarity due to the electronegativity of fluorine

  • Enhanced stability in certain chemical environments

  • Different hydrogen bonding characteristics

  • Altered metabolic profiles in biological systems

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